5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
CAS No.: 50427-77-5
VCID: VC0015676
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
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Description | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with a molecular weight of 202.21 . The compound has the molecular formula C10H10N4O . It is also identified by the CAS No. 50427-77-5 and the MDL No. MFCD00020732 . BLD Pharm offers it with the storage conditions being to keep it in a dark place, sealed in a dry environment, at room temperature . It is a pyrazole derivative, which is part of a class of heterocyclic compounds known for a wide range of biological activities . Pyrazolecarboxamide derivatives have applications in the field of agrochemicals, particularly as acaricides . 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is related to other pyrazole compounds that have demonstrated biological activities . For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a similar compound with potential uses in various applications . Pyrazolecarboxamides, in general, have been explored for their acaricidal potency and toxicity to fish, with research focused on synthesizing compounds with high activity against mites and lower toxicity to fish . Researchers have synthesized numerous structurally related compounds containing a pyrazole ring and evaluated their activity as agrochemicals . The utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide lies in its chemical reactivity, making it a versatile building block for synthesizing various compounds . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405 and P501 . It should be handled with caution, following safety guidelines to prevent skin and eye irritation . |
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CAS No. | 50427-77-5 |
Product Name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide |
Molecular Formula | C10H10N4O |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 5-amino-1-phenylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) |
Standard InChIKey | UBKSUPKIDNXMMC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Synonyms | NSC 11602; NSC 50566 |
PubChem Compound | 1802 |
Last Modified | Sep 16 2023 |
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